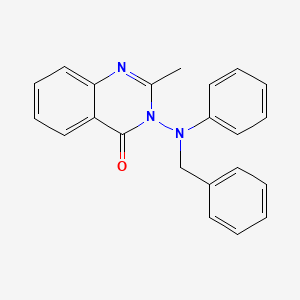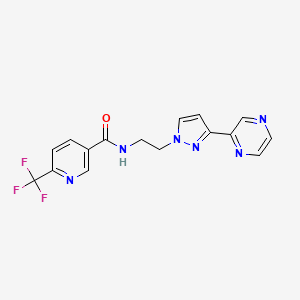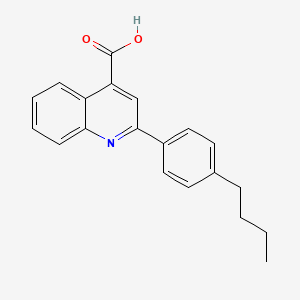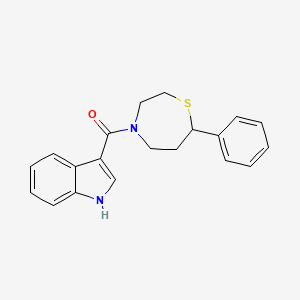![molecular formula C21H17F2N5O3 B2365501 2,6-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 1021125-29-0](/img/structure/B2365501.png)
2,6-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,6-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps and various reagents. For instance, the authentic standard 2,6-difluoro-N- (3-methoxy-1H-pyrazolo [3,4-b]pyridine-5-yl)-3- (propylsulfonamidio)benzamide was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in 9 steps with 1% overall chemical yield .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can greatly influence its applications. For instance, 2,6-Difluorobenzoic acid, a related compound, has a melting point of 157-161 °C .科学的研究の応用
Antiproliferative Activity
2,6-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide and its derivatives have been studied for their potential antiproliferative activity. These compounds, particularly in their ester form, have shown to inhibit the proliferation of endothelial and tumor cells, which could have implications in cancer research (Ilić et al., 2011).
Structure Analysis and Pharmaceutical Importance
The structural analysis of this compound and its derivatives, including detailed Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks, has been conducted to understand their pharmaceutical importance. These analyses contribute to the medicinal chemistry field, especially concerning heterocyclic compounds like pyridazine analogs (Sallam et al., 2021).
Antimicrobial Activity
Research into the synthesis and characterization of related compounds has shown that they possess notable antimicrobial properties. This is significant for developing new antimicrobial agents, potentially useful in combating various bacterial infections (El‐Kazak & Ibrahim, 2013).
Antiviral Activity
Some derivatives of this compound have shown promising antiviral activity. Specifically, certain compounds exhibited significant effects against the hepatitis-A virus, suggesting potential applications in antiviral therapy (Shamroukh & Ali, 2008).
Applications in Imaging and Cancer Research
The synthesis of related compounds has been explored for their potential use in positron emission tomography (PET) imaging, particularly for imaging B-Raf(V600E) in cancers. This highlights the compound's relevance in both diagnostic imaging and cancer research (Wang et al., 2013).
Antibacterial Activity
Novel derivatives of this compound have shown antibacterial activity against various strains of bacteria. This suggests their potential as antibacterial agents, which is crucial in the ongoing fight against antibiotic-resistant bacteria (Reddy et al., 2013).
将来の方向性
The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential applications. This could involve exploring its reactivity, studying its interactions with biological systems, and assessing its potential use in various fields such as medicine or materials science .
特性
IUPAC Name |
2,6-difluoro-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O3/c1-30-14-5-2-4-13(12-14)20-26-25-17-8-9-18(27-28(17)20)31-11-10-24-21(29)19-15(22)6-3-7-16(19)23/h2-9,12H,10-11H2,1H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSMMRDVYDZZMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=C(C=CC=C4F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2365418.png)
![2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2365419.png)
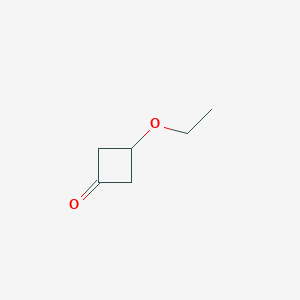
![1-(4-{[(tert-butoxy)carbonyl]amino}butyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2365421.png)
![[3-(Aminomethyl)oxan-3-yl]methanol](/img/structure/B2365422.png)
![2-Bromo-1-methylpyrrolo[3,2-c]pyridine](/img/structure/B2365425.png)
